molecular formula C11H19N5O B1464973 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1456007-02-5

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1464973
CAS No.: 1456007-02-5
M. Wt: 237.3 g/mol
InChI Key: KTTIYKXQUVOVOZ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the triazole and piperidine intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using metal catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a triazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-4-2-3-5-16(9)11(17)8-15-7-10(6-12)13-14-15/h7,9H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTIYKXQUVOVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one

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